Ethyl 3-bromo-5-ethoxybenzoate
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Overview
Description
Ethyl 3-bromo-5-ethoxybenzoate is an organic compound with the molecular formula C11H13BrO3 and a molecular weight of 273.12 g/mol . It is a derivative of benzoic acid, characterized by the presence of bromine and ethoxy groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-5-ethoxybenzoate can be synthesized through the esterification of 3-bromo-5-ethoxybenzoic acid. One common method involves reacting 3-bromo-5-ethoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-5-ethoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding ethyl 3-ethoxybenzoate.
Oxidation Reactions: Oxidation can lead to the formation of 3-bromo-5-ethoxybenzoic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Substitution: Products include various substituted benzoates depending on the nucleophile used.
Reduction: The major product is ethyl 3-ethoxybenzoate.
Oxidation: The major product is 3-bromo-5-ethoxybenzoic acid.
Scientific Research Applications
Ethyl 3-bromo-5-ethoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-5-ethoxybenzoate involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the bromine atom on the benzene ring acts as an electron-withdrawing group, making the ring more susceptible to nucleophilic attack. The ethoxy group also influences the reactivity of the compound by donating electron density to the ring .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-bromo-5-chloro-2-ethoxybenzoate: This compound has a similar structure but includes a chlorine atom, which affects its reactivity and applications.
Ethyl 3-bromobenzoate: Lacks the ethoxy group, resulting in different chemical properties and reactivity.
Uniqueness
Ethyl 3-bromo-5-ethoxybenzoate is unique due to the presence of both bromine and ethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
Molecular Formula |
C11H13BrO3 |
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Molecular Weight |
273.12 g/mol |
IUPAC Name |
ethyl 3-bromo-5-ethoxybenzoate |
InChI |
InChI=1S/C11H13BrO3/c1-3-14-10-6-8(5-9(12)7-10)11(13)15-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
QEUWSZXAUSWMNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)OCC)Br |
Origin of Product |
United States |
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